![molecular formula C10H19Cl2NO5S B13787514 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid CAS No. 87298-89-3](/img/structure/B13787514.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid is a compound with significant applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of two distinct parts: 2-[bis(2-hydroxyethyl)amino]ethanol, which is known for its use in various chemical reactions and industrial processes, and 2-(2,2-dichloroethenylsulfanyl)acetic acid, which has unique properties that make it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
For the preparation of 2-(2,2-dichloroethenylsulfanyl)acetic acid, a common method involves the reaction of 2,2-dichloroethene with thioglycolic acid. This reaction is typically conducted under reflux conditions with a suitable solvent, such as ethanol, to ensure complete conversion of the reactants[2][2].
Industrial Production Methods: In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is often scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the continuous addition of ethylene oxide and diethanolamine into the reactor, with the catalyst being added in a controlled manner .
The industrial production of 2-(2,2-dichloroethenylsulfanyl)acetic acid follows a similar approach, with the reactants being continuously fed into a reactor under reflux conditions. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
2-(2,2-dichloroethenylsulfanyl)acetic acid primarily undergoes nucleophilic substitution reactions due to the presence of the dichloroethenyl group. Typical reagents for these reactions include nucleophiles such as amines and thiols .
Major Products: The oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol typically yields 2-[bis(2-hydroxyethyl)amino]acetaldehyde, while reduction reactions produce 2-[bis(2-hydroxyethyl)amino]ethane. Substitution reactions with alkyl halides result in the formation of various alkylated derivatives .
Nucleophilic substitution of 2-(2,2-dichloroethenylsulfanyl)acetic acid with amines produces amide derivatives, while reactions with thiols yield thioether compounds .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also employed in cyanide-free electroplating processes[9][9].
2-(2,2-dichloroethenylsulfanyl)acetic acid finds applications in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its unique chemical structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds .
2-(2,2-dichloroethenylsulfanyl)acetic acid exerts its effects through the interaction with specific enzymes and proteins. The dichloroethenyl group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or the disruption of protein function .
Comparison with Similar Compounds
Similar Compounds:
- Triethanolamine
- Diethanolamine
- 2-(2-chlorophenoxy)acetic acid
- 2-(2,2-dichloroethenylthio)acetic acid
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in various applications .
2-(2,2-dichloroethenylsulfanyl)acetic acid stands out for its dichloroethenyl group, which imparts unique reactivity and specificity in biochemical interactions. This makes it particularly valuable in the development of targeted pharmaceuticals .
Properties
CAS No. |
87298-89-3 |
|---|---|
Molecular Formula |
C10H19Cl2NO5S |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H15NO3.C4H4Cl2O2S/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h8-10H,1-6H2;1H,2H2,(H,7,8) |
InChI Key |
DKQROXUCOSPLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)SC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


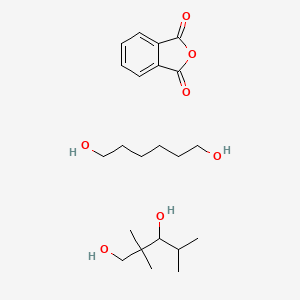
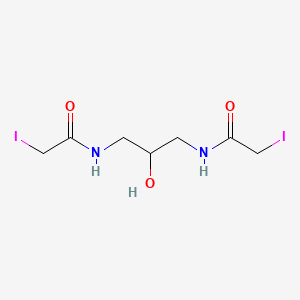


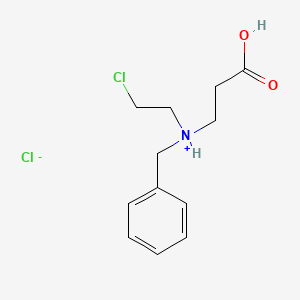

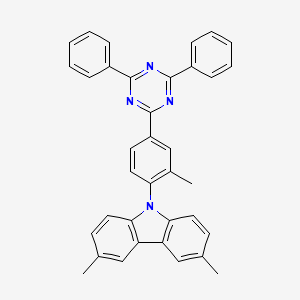
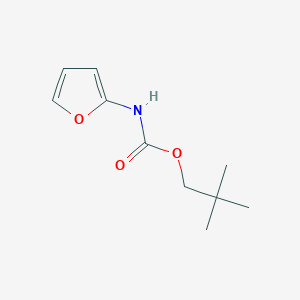
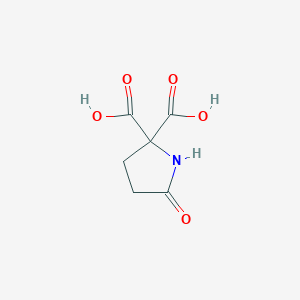

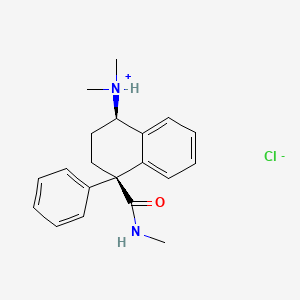


![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
